molecular formula C11H9N3O3 B11873438 1-(3-Nitrophenyl)-2-pyrazol-1-ylethanone

1-(3-Nitrophenyl)-2-pyrazol-1-ylethanone

Cat. No.: B11873438
M. Wt: 231.21 g/mol
InChI Key: CXLDZFICUQYTFE-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-2-pyrazol-1-ylethanone is a chemical compound based on the pyrazoline heterocyclic scaffold, which is of significant interest in various research fields. Pyrazoline derivatives are extensively investigated in medicinal chemistry for their diverse biological activities. Compounds within this class have demonstrated potential as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research , and possess a broad spectrum of other properties including antimicrobial , antifungal , anti-inflammatory, and antioxidant activities . The presence of the 3-nitrophenyl substituent in this particular molecule suggests potential application in the development of nonlinear optical (NLO) materials, as nitro groups are known to enhance hyperpolarizability and NLO responses in similar heterocyclic systems . From a synthetic chemistry perspective, such compounds are typically prepared via the cyclization of an α,β-unsaturated ketone (chalcone) with hydrazine derivatives in acetic acid . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

1-(3-nitrophenyl)-2-pyrazol-1-ylethanone

InChI

InChI=1S/C11H9N3O3/c15-11(8-13-6-2-5-12-13)9-3-1-4-10(7-9)14(16)17/h1-7H,8H2

InChI Key

CXLDZFICUQYTFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C=CC=N2

Origin of Product

United States

Synthetic Methodologies for 1 3 Nitrophenyl 2 Pyrazol 1 Ylethanone and Analogues

Strategic Approaches to the Core Structure

The assembly of the pyrazole (B372694) core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is fundamental to the synthesis of these compounds. nih.govwikipedia.org Key strategies involve cyclization and condensation reactions, followed by or concurrent with the introduction and modification of functional groups to achieve the desired substitution pattern.

Cyclization and Condensation Reactions in Pyrazole Synthesis

The most traditional and widely employed method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine (B178648) derivative. wikipedia.orgrsc.org This approach, often referred to as the Knorr pyrazole synthesis, utilizes an acid catalyst to facilitate the reaction. rrbdavc.org Variations of this method include the use of α,β-unsaturated ketones and aldehydes, which react with hydrazines to form pyrazolines that can be subsequently oxidized to pyrazoles. nih.govmdpi.com

Multicomponent reactions (MCRs) have emerged as highly efficient strategies for synthesizing polysubstituted pyrazoles in a one-pot fashion. beilstein-journals.org These reactions offer advantages in terms of operational simplicity and molecular diversity. rsc.org For instance, a three-component reaction involving aldehydes, ketones, and hydrazines under microwave irradiation can produce pyrazolines, which are then aromatized to pyrazoles. rsc.org Another MCR approach involves the [3+2] cycloaddition of in situ generated nitrile imines with alkynes. organic-chemistry.org

The Vilsmeier-Haack reaction provides a pathway to pyrazole-4-carbaldehydes from arylhydrazones. nih.gov This reaction has been instrumental in synthesizing various substituted pyrazole derivatives. nih.gov

Reaction Type Reactants Product Key Features
Knorr Synthesis1,3-Dicarbonyl compound, HydrazinePyrazoleAcid-catalyzed condensation. wikipedia.orgrrbdavc.org
Condensationα,β-Unsaturated ketone/aldehyde, HydrazinePyrazoline (oxidized to Pyrazole)Intermediate pyrazoline formation. nih.govmdpi.com
Multicomponent ReactionAldehyde, Ketone, HydrazinePyrazoleOne-pot synthesis, often microwave-assisted. rsc.org
[3+2] CycloadditionNitrile imine, AlkynePyrazoleForms polysubstituted pyrazoles. organic-chemistry.org
Vilsmeier-Haack ReactionArylhydrazonePyrazole-4-carbaldehydeUseful for introducing a formyl group. nih.gov

Functional Group Introduction and Modification Strategies

The introduction of specific functional groups, such as the nitro group on the phenyl ring of 1-(3-nitrophenyl)-2-pyrazol-1-ylethanone, is a critical aspect of the synthesis. The properties and reactivity of pyrazole derivatives are significantly influenced by the nature and position of substituents on the ring. numberanalytics.comnih.gov Electron-withdrawing groups, for example, can affect the basicity of the pyrazole ring. numberanalytics.comnih.gov

Functional groups can be introduced either on the starting materials before the pyrazole ring formation or on the pre-formed pyrazole scaffold. For instance, the synthesis of this compound would likely start with a precursor already containing the 3-nitrophenyl moiety. Subsequent reactions would then focus on constructing the pyrazolyl-ethanone portion of the molecule.

Strategies for modifying functional groups include:

N-alkylation: The –NH group of the pyrazole ring can be readily alkylated using alkyl halides or other alkylating agents. pharmaguideline.com

Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution, typically at the C4 position. rrbdavc.orgpharmaguideline.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the pyrazole ring. numberanalytics.com

Specific Reaction Pathways and Mechanisms

The synthesis of this compound and its analogs often involves multi-step protocols that rely on the careful orchestration of reactions to build the target molecule.

Multi-Step Synthesis Protocols

A plausible multi-step synthesis for a compound like this compound would involve the initial formation of a chalcone (B49325), specifically 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one, which would then react with hydrazine to form the pyrazoline ring. researchgate.net Subsequent acetylation would yield the final product. The synthesis of related pyrazole derivatives often follows similar multi-step sequences, which may involve protection and deprotection of functional groups and in-line purification of intermediates in continuous-flow systems. flinders.edu.aulibretexts.orgstudyorgo.com

For example, the synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives involves a multi-step process starting from the reaction of ethyl chloroacetate (B1199739) with 1H-pyrazole. researchgate.net This is followed by hydrazinolysis, condensation with an aryl aldehyde to form a Schiff base, and finally cyclization with acetic anhydride. researchgate.net

Exploration of Reaction Intermediates

The formation of pyrazoles from the reaction of 1,3-dicarbonyl compounds with hydrazines proceeds through several key intermediates. Initially, a hydrazone is formed, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazole ring. beilstein-journals.org In reactions involving α,β-unsaturated ketones, a pyrazoline intermediate is formed, which is then oxidized to the aromatic pyrazole. rsc.orgnih.gov

Studies on the reaction of carbohydrate hydrazone derivatives have led to the isolation and identification of various intermediates, including acyclic diacetate intermediates, which rearrange to form pyrazole derivatives. nih.gov The understanding of these intermediates is crucial for controlling the regioselectivity of the reaction and optimizing yields. In some cases, pyrazoline has been identified as a key intermediate in the formation of N-sulfonyl pyrazoles. sci-hub.se

Starting Material Key Intermediate(s) Final Product
1,3-Dicarbonyl Compound + HydrazineHydrazonePyrazole
α,β-Unsaturated Ketone + HydrazinePyrazolinePyrazole
Carbohydrate Hydrazone DerivativeAcyclic DiacetatePyrazole Derivative
Enaminone + Sulfonyl HydrazinePyrazolineN-sulfonyl Pyrazole

Catalytic Considerations in Organic Synthesis

Catalysis plays a pivotal role in the synthesis of pyrazoles, enhancing reaction rates, yields, and selectivity.

Acid/Base Catalysis: Acid catalysis, often using mineral acids or p-toluenesulfonic acid (p-TSA), is commonly employed in the condensation reactions for pyrazole synthesis. rrbdavc.orgsci-hub.se Bases are used to promote deprotonation and facilitate cyclization steps. beilstein-journals.org The amphoteric nature of pyrazoles makes them susceptible to both protonation in acidic media and deprotonation in basic media, which alters their reactivity. nih.gov

Palladium-Catalyzed Coupling: Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex pyrazole derivatives. numberanalytics.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used to introduce aryl or other substituents onto the pyrazole ring. nih.govnih.gov Palladium catalysts have also been used in four-component coupling reactions to prepare pyrazole derivatives. organic-chemistry.org

Other Catalysts: A variety of other catalysts have been explored for pyrazole synthesis. These include:

Copper triflate and ionic liquids. nih.gov

Indium(III) chloride for microwave-assisted multicomponent reactions. mdpi.com

Rhodium catalysts for the synthesis of fused tricyclic pyrazoles. rsc.org

Nano-ZnO for the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine. nih.gov

Iron(III) chloride/polyvinyl pyrrolidine (B122466) (PVP) for cyclocondensation reactions. mdpi.com

Copper complexes have shown catalytic activity in oxidation reactions, which can be relevant for the aromatization of pyrazoline intermediates. bohrium.com

Derivatization Strategies and Analogue Design

The core structure of this compound offers multiple points for modification, allowing for the creation of a diverse library of analogues. These modifications are typically aimed at exploring the structure-activity relationships of these compounds for various biological targets.

The synthesis of substituted this compound derivatives can be achieved through several established methods. A common and versatile approach involves the reaction of a substituted 1,3-diketone with a hydrazine derivative. nih.govmdpi.com In the context of the target compound, this would typically involve a 1-(3-nitrophenyl)-1,3-butanedione derivative reacting with a substituted hydrazine.

One of the most prevalent methods for pyrazole synthesis is the cyclization of chalcones (α,β-unsaturated ketones) with hydrazine or its derivatives. ijirt.orgbenthamdirect.com This method allows for significant variation in the substituents on both aromatic rings of the chalcone precursor, which translates to diverse substitution patterns on the resulting pyrazole. For instance, substituted benzaldehydes can be condensed with appropriate acetophenones to yield a variety of chalcones, which are then cyclized to form pyrazoles. nih.gov

Another powerful strategy is the 1,3-dipolar cycloaddition reaction. nih.govorientjchem.org This can involve the reaction of a nitrile imine, generated in situ from a hydrazonoyl halide, with an alkyne. Alternatively, diazo compounds can react with alkynes or other dipolarophiles to furnish the pyrazole ring. nih.govorientjchem.org These methods offer a high degree of control over the substitution pattern of the final product.

Multicomponent reactions have also emerged as an efficient way to synthesize highly substituted pyrazoles in a single step from readily available starting materials. nih.govtandfonline.com These reactions often involve the in-situ formation of the necessary intermediates, simplifying the synthetic process. nih.gov

Recent research has also explored the use of catalysts to improve the efficiency and selectivity of pyrazole synthesis. For example, nano-ZnO has been used to catalyze the condensation of ethyl acetoacetate and phenylhydrazine. nih.gov

The table below summarizes some of the key synthetic approaches to pyrazole derivatives, which can be adapted for the synthesis of this compound analogues.

Synthetic Method Key Reactants Description Reference(s)
Knorr Pyrazole Synthesis 1,3-Dicarbonyl Compound, HydrazineCondensation reaction between a β-ketoester or a 1,3-diketone and a hydrazine derivative. youtube.com
Chalcone Cyclization Chalcone, HydrazineCyclization of an α,β-unsaturated ketone (chalcone) with hydrazine or a substituted hydrazine. ijirt.orgbenthamdirect.comnih.gov
1,3-Dipolar Cycloaddition Nitrile Imine, Alkyne or Diazo Compound, AlkyneCycloaddition reaction between a 1,3-dipole (like a nitrile imine or diazo compound) and a dipolarophile (like an alkyne). nih.govorientjchem.org
Multicomponent Reactions Various simple starting materialsA one-pot reaction involving three or more components to form a complex product, often with high atom economy. nih.govtandfonline.com

Regioselectivity:

The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two possible regioisomeric pyrazoles. nih.govyoutube.com The control of regioselectivity is a critical aspect of pyrazole synthesis. Several factors can influence the regiochemical outcome, including the nature of the substituents on both the dicarbonyl compound and the hydrazine, the reaction conditions (solvent, temperature, and catalyst), and the steric and electronic effects of the reacting molecules.

For instance, Gosselin and co-workers have shown that conducting the cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide can lead to high regioselectivity, favoring the formation of one regioisomer over the other. nih.govmdpi.com Similarly, the use of fluorinated alcohols as solvents has been demonstrated to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.aracs.org The reaction of acetylenic ketones with hydrazines can also result in a mixture of regioisomers, but certain methodologies, such as those employing specific catalysts or reaction conditions, have been developed to achieve high regioselectivity. mdpi.com

Stereoselectivity:

When the pyrazole ring or its substituents contain stereocenters, controlling the stereoselectivity of the reaction becomes important. For example, in the synthesis of pyrazoline derivatives from chalcones, the cyclization step can create new stereocenters. The stereochemical outcome can be influenced by the geometry of the starting chalcone and the reaction conditions.

Furthermore, recent studies have focused on the regio- and stereoselective synthesis of N-carbonylvinylated pyrazoles through the Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.gov The use of a silver carbonate catalyst was found to switch the stereoselectivity of the addition, leading to either the (E) or (Z) isomer with high selectivity. nih.gov This highlights the potential for catalyst-controlled stereoselective functionalization of the pyrazole nitrogen.

The table below provides an overview of factors influencing selectivity in pyrazole synthesis.

Selectivity Influencing Factors Description Reference(s)
Regioselectivity SolventAprotic dipolar solvents and fluorinated alcohols can enhance regioselectivity. nih.govmdpi.comconicet.gov.aracs.org
SubstituentsThe electronic and steric nature of substituents on both reactants plays a crucial role. nih.gov
CatalystSpecific catalysts can direct the reaction towards a single regioisomer. mdpi.com
Stereoselectivity CatalystCatalysts like silver carbonate can control the stereochemical outcome of addition reactions to the pyrazole ring. nih.gov
Starting Material GeometryThe stereochemistry of the starting material can influence the stereochemistry of the product. nih.gov

Advanced Characterization Techniques for Molecular Structure Elucidation

Spectroscopic Analysis

Spectroscopic analysis is the cornerstone of modern chemical characterization, allowing for a non-destructive yet highly informative examination of molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for mapping the atomic scaffold of a molecule. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. While specific ¹H NMR data for 1-(3-Nitrophenyl)-2-pyrazol-1-ylethanone is not available in the cited literature, analysis of structurally related compounds allows for a hypothetical assignment of proton signals. For instance, in similar structures, the methylene (B1212753) protons adjacent to the pyrazole (B372694) ring and the carbonyl group would be expected to appear as a singlet in a distinct chemical shift range. The protons of the 3-nitrophenyl group would exhibit complex splitting patterns in the aromatic region of the spectrum, with their exact shifts influenced by the strong electron-withdrawing effect of the nitro group. The protons of the pyrazole ring would also present characteristic signals, with their chemical shifts and coupling constants providing unambiguous evidence for the substitution pattern on the heterocyclic ring.

Vibrational Spectroscopy

Raman Spectroscopy (FT-Raman, ATR-FTIR) for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing Fourier-transform Raman (FT-Raman) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, provides profound insight into the molecular structure of a compound by probing its vibrational modes. nih.gov For this compound, these techniques identify the characteristic vibrations of its constituent functional groups—the nitrophenyl ring, the pyrazole heterocycle, and the ethanone (B97240) carbonyl group.

The analysis relies on correlating observed spectral bands to specific bond stretching, bending, and deformation modes. vscht.cz The pyrazole ring exhibits characteristic C-N and N=N stretching vibrations, as well as ring deformation modes. researchgate.net The nitrophenyl group is identifiable by the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group, typically found in distinct regions of the spectrum, and aromatic C-H and C=C stretching. researchgate.netresearchgate.net The ethanone group's most prominent feature is the strong carbonyl (C=O) stretching vibration. vscht.cz

By comparing with data from related pyrazole and nitrophenyl derivatives, a detailed assignment of the vibrational modes for the title compound can be proposed. researchgate.netnih.govnih.gov

Table 1: Predicted Vibrational Modes for this compound This table is generated based on characteristic frequency ranges for functional groups found in similar compounds.

Wavenumber (cm⁻¹) Assignment Functional Group Reference
~3100 C-H Stretching Aromatic (Phenyl) & Pyrazole researchgate.net
~1715 C=O Stretching Ketone (Ethanone) vscht.cz
~1600 C=C Stretching Aromatic Ring researchgate.net
~1530 Asymmetric NO₂ Stretching Nitro Group researchgate.netresearchgate.net
~1460 C=N Stretching Pyrazole Ring researchgate.net
~1350 Symmetric NO₂ Stretching Nitro Group researchgate.netresearchgate.net
~1170 C-N Stretching Pyrazole Ring

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which allows for the unambiguous determination of its elemental formula. For this compound, with the chemical formula C₁₁H₉N₃O₃, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. Techniques such as electrospray ionization (ESI) are commonly employed to generate the protonated molecular ion [M+H]⁺ for analysis. nih.gov

Table 2: HRMS Data for Molecular Formula Validation

Attribute Value
Molecular Formula C₁₁H₉N₃O₃
Calculated Exact Mass 231.0644 u

The detection of an ion with a mass-to-charge ratio that matches the expected value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry provides structural information by breaking the molecule into characteristic fragment ions. The fragmentation pattern of this compound is expected to be influenced by its three main components.

Likely fragmentation pathways, inferred from studies on related nitropyrazoles and ketones, include: researchgate.netmiamioh.edu

α-Cleavage: Cleavage adjacent to the carbonyl group, leading to the formation of a 3-nitrophenylacylium ion or a pyrazol-1-ylacetyl ion.

Loss of Nitro Group: Elimination of NO₂ (46 u) or NO (30 u) from the nitrophenyl ring is a common pathway for nitroaromatic compounds.

Pyrazole Ring Fragmentation: The pyrazole ring can undergo cleavage, often involving the loss of N₂ (28 u) or HCN (27 u), leading to various smaller fragments. researchgate.net

The analysis of these specific fragment ions allows for the piecing together of the molecular structure, confirming the connectivity of the nitrophenyl, ethanone, and pyrazole moieties.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

The UV-Vis spectrum of this compound is dictated by the chromophores present in its structure: the nitrophenyl group, the pyrazole ring, and the carbonyl group of the ethanone linker. These groups give rise to characteristic electronic transitions. youtube.com

The primary transitions expected are:

π → π transitions:* These high-intensity absorptions arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic nitrophenyl and heterocyclic pyrazole systems. scispace.com

n → π transitions:* These are typically lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen atoms of the pyrazole ring) to a π* antibonding orbital. youtube.comscispace.com

Studies on similar pyrazoline and pyrazole derivatives show strong absorption bands typically in the range of 275-320 nm, which are attributed to these electronic transitions. scispace.comresearchgate.net The polarity of the solvent can influence the wavelength of maximum absorption (λₘₐₓ), often causing a shift (either bathochromic or hypsochromic) in the absorption bands. scispace.com

Table 3: Predicted Electronic Transitions for this compound

Transition Type Associated Chromophore(s) Expected Absorption Region Reference
π → π* Nitrophenyl Ring, Pyrazole Ring 270-320 nm scispace.comresearchgate.net

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.

While specific crystal structure data for this compound is not available, analysis of the closely related compound, 1-[3-(2-nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanone, offers a clear example of the detailed information that can be obtained. nih.govresearchgate.net For such a compound, X-ray analysis reveals the planarity of the rings, the conformation of the pyrazoline ring (e.g., an envelope conformation), and the dihedral angles between the different ring systems. nih.govresearchgate.net It also details intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing. nih.gov

Table 4: Illustrative Crystal Data for a Related Pyrazoline Derivative Data for 1-[3-(2-Nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanone

Parameter Value Reference
Chemical Formula C₁₇H₁₅N₃O₃ nih.govresearchgate.net
Crystal System Monoclinic nih.govresearchgate.net
Space Group Cc nih.govresearchgate.net
a (Å) 6.5064 (13) nih.govresearchgate.net
b (Å) 12.385 (3) nih.govresearchgate.net
c (Å) 18.752 (4) nih.govresearchgate.net
β (°) 98.26 (3) nih.govresearchgate.net

This data allows for the construction of a precise 3D model of the molecule, serving as the ultimate validation of its structure.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For compounds in this class, such as the closely related isomer 1-[3-(2-Nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanone, single crystals suitable for X-ray analysis can be obtained by methods like recrystallization from ethanol (B145695). ijcpa.in The analysis of this 2-nitro isomer reveals a monoclinic crystal system. ijcpa.innih.gov Data collection is typically performed on a diffractometer, such as a Bruker SMART CCD, using Mo Kα radiation. ijcpa.innih.gov The resulting data allows for the refinement of the crystal structure, providing key crystallographic parameters.

Table 1: Crystallographic Data for the Related Compound 1-[3-(2-Nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanone

Parameter Value
Chemical Formula C₁₇H₁₅N₃O₃
Formula Weight 309.32
Crystal System Monoclinic
Space Group Cc
a (Å) 6.5064 (13)
b (Å) 12.385 (3)
c (Å) 18.752 (4)
β (°) 98.26 (3)
Volume (ų) 1495.4 (5)
Z 4
Radiation Mo Kα (λ = 0.71073 Å)
Temperature (K) 293

Data sourced from Guo et al. (2010). ijcpa.innih.gov

Analysis of Molecular Geometry and Conformation

The data from X-ray diffraction allows for a thorough examination of the molecule's geometry. In the solid state, the conformation of the pyrazole or pyrazoline ring and the orientation of its substituents are fixed. For the related 2-nitro-phenyl pyrazoline derivative, the pyrazoline ring adopts a slight envelope conformation. ijcpa.innih.gov In this conformation, one of the carbon atoms of the five-membered ring is out of the plane formed by the other four atoms. ijcpa.in

Investigation of Crystal Packing and Intermolecular Interactions

Crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces, which can include hydrogen bonds, van der Waals forces, and π–π stacking interactions. In the crystal structure of the related 2-nitrophenyl pyrazoline, the molecules are linked into chains by weak intermolecular C—H⋯O hydrogen bonds. ijcpa.innih.gov These interactions, while weaker than covalent bonds, play a crucial role in stabilizing the crystal lattice. The study of these non-covalent interactions is essential for understanding the physical properties of the solid material.

Chromatographic Methods for Purity and Mixture Analysis

Chromatography is an indispensable tool in chemistry for separating, identifying, and purifying the components of a mixture. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed to assess purity and monitor reaction progress.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate components of a mixture with high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar organic compounds like pyrazoline derivatives. ijcpa.in In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica), and the mobile phase is a more polar solvent mixture.

A typical RP-HPLC method for analyzing pyrazoline derivatives would involve an isocratic or gradient elution. For instance, a mobile phase consisting of a mixture of methanol (B129727) and water, often with a small amount of acid like trifluoroacetic acid (TFA) to improve peak shape, can be effective. ijcpa.in Detection is commonly achieved using a UV-Vis detector, as the nitrophenyl and pyrazole chromophores absorb strongly in the UV region. ijcpa.in The method can be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity for quantitative analysis. ijcpa.in

Table 2: Typical RP-HPLC Conditions for Analysis of Pyrazoline Derivatives

Parameter Condition
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)
Mobile Phase 0.1% Trifluoroacetic Acid : Methanol (20:80 v/v)
Flow Rate 1.0 mL/min
Detection UV at 206 nm
Injection Volume 5.0 µL
Temperature 25 ± 2°C

Conditions are illustrative and based on a method developed for a pyrazoline derivative. ijcpa.in

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or making a preliminary assessment of purity. beilstein-journals.orgrsc.org The stationary phase is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate of glass or aluminum. chemistryhall.com

For the analysis of pyrazole derivatives, a mixture of a nonpolar solvent like petroleum ether or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297) is often used as the mobile phase. beilstein-journals.orgresearchgate.net The sample is spotted onto the plate, which is then placed in a sealed chamber containing the mobile phase. The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. chemistryhall.com Visualization of the separated spots is commonly achieved under UV light or by staining with an agent like iodine. rsc.org The retention factor (Rf) value for each spot can be calculated to help identify compounds.

Table 3: Example TLC System for Analysis of Pyrazole Derivatives

Parameter Condition
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Ethyl Acetate / Petroleum Ether
Visualization UV lamp (254 nm) or Iodine (I₂) vapor

System based on general procedures for pyrazole synthesis and analysis. nih.govbeilstein-journals.orgrsc.org

Computational and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular systems. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which is a simpler quantity. This approach is used to predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics. researchgate.net For 1-(3-Nitrophenyl)-2-pyrazol-1-ylethanone, a DFT study would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. The calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles between the nitrophenyl and pyrazole (B372694) rings.

Ab Initio and Semi-Empirical Methods for Complementary Analysis

While DFT is a primary tool, other quantum chemical methods offer complementary insights.

Ab Initio Methods: These methods are based on first principles, solving the Schrödinger equation without using experimental data (parameters). Hartree-Fock (HF) is the simplest ab initio method. More accurate, but computationally expensive, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can be used for more precise energy and property calculations. These methods could be used to refine the electronic energy and structural parameters of this compound.

Semi-Empirical Methods: These methods are faster than DFT or ab initio calculations because they use parameters derived from experimental data to simplify the calculations. While less accurate, they are useful for studying very large molecules or for high-throughput screening of molecular properties. A semi-empirical analysis could provide a rapid preliminary assessment of the molecule's electronic properties.

Selection of Basis Sets and Computational Protocols

The accuracy of any quantum chemical calculation depends critically on the chosen computational protocol, particularly the functional and the basis set.

Functionals: In DFT, the functional describes the exchange-correlation energy, a key component of the total energy. Common functionals include B3LYP, PBE0, and M06-2X. The choice of functional impacts the accuracy of the results. For instance, the B3LYP functional is often used for its balance of accuracy and computational cost in studies of similar heterocyclic compounds.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set affect the quality of the calculation. Larger basis sets, like 6-311++G(d,p), provide more flexibility in describing the distribution of electrons and lead to more accurate results than smaller sets like 6-31G(d,p), but at a higher computational cost. researchgate.net A typical protocol for this compound would involve geometry optimization using a specific DFT functional (e.g., B3LYP) with a chosen basis set (e.g., 6-31G(d,p)).

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. researchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netresearchgate.net

Determination of Energy Gap (ΔEg) and its Implications for Reactivity

The energy difference between the HOMO and the LUMO is known as the HOMO-LUMO energy gap (ΔEg = ELUMO - EHOMO). This value is a crucial descriptor of a molecule's kinetic stability and chemical reactivity. schrodinger.com

Large Energy Gap: A molecule with a large ΔEg is generally more stable and less reactive. It requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com

Small Energy Gap: A molecule with a small ΔEg is typically more reactive and less stable. It is more easily polarizable and can readily undergo electronic transitions. schrodinger.com

By calculating the HOMO-LUMO gap for this compound, one could predict its relative stability and propensity to react. The presence of the electron-withdrawing nitro group and the pyrazole ring would influence this gap, and its calculated value would be key to understanding the molecule's electronic behavior and potential applications.

Molecular Reactivity and Stability Prediction

The prediction of molecular reactivity and stability through computational methods offers profound insights into the chemical behavior of a compound. These theoretical tools are essential for understanding reaction mechanisms and designing new molecules with desired properties.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from Density Functional Theory (DFT), are powerful tools for quantifying the chemical reactivity of a molecule. Key descriptors include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω).

Chemical Potential (μ) : This descriptor measures the tendency of an electron to escape from a system. A more negative chemical potential indicates a greater ability of the molecule to accept an electron.

Chemical Hardness (η) : Hardness represents the resistance of a molecule to change its electron configuration. A higher value of chemical hardness suggests greater stability and lower reactivity.

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons, measuring the stabilization in energy when the system acquires additional electronic charge from the environment. nih.gov A higher electrophilicity index points to a stronger electrophilic nature. nih.govresearchgate.net

While the principles of these descriptors are well-established, specific calculated values for this compound are not available in the searched literature. Studies on similar pyrazole derivatives indicate that the presence of a nitrophenyl group generally enhances the electrophilic character of the molecule.

Table 1: Global Reactivity Descriptors (Illustrative) No specific data is available for this compound. This table is for illustrative purposes only.

Descriptor Symbol Formula Significance
Chemical Potential μ (E_HOMO + E_LUMO) / 2 Electron escaping tendency
Chemical Hardness η E_LUMO - E_HOMO Resistance to charge transfer

Electron Density Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron potential on the van der Waals surface of a molecule.

Red-colored regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Conversely, blue-colored regions denote positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential. For pyrazoline derivatives containing nitro groups, the negative potential is typically localized around the oxygen atoms of the nitro group and the carbonyl group, identifying them as centers for electrophilic interactions.

A specific MEP map for this compound has not been found in the searched literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units, which correspond to the familiar Lewis structure representation.

For pyrazole systems, NBO analysis can elucidate the electronic interactions between the pyrazole ring, the nitrophenyl substituent, and the ethanone (B97240) group. However, a specific NBO analysis for this compound is not present in the available literature.

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular Charge Transfer (ICT) is a fundamental process in many organic molecules, particularly those with electron-donating and electron-accepting groups. In compounds like this compound, the pyrazole ring can act as an electron donor, while the nitrophenyl group serves as a potent electron acceptor.

Upon photoexcitation, an electron can be transferred from the donor moiety to the acceptor moiety, creating a charge-separated excited state. This ICT process is often responsible for the unique photophysical properties of such molecules, including their fluorescence characteristics. Studies on related pyrazoline derivatives show that the presence of a nitrophenyl group facilitates ICT from the pyrazoline nitrogen atoms towards the nitro group, often resulting in a significant red-shift in emission spectra in polar solvents. A detailed study of the specific ICT mechanism in this compound has not been found.

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, providing a powerful complement to experimental measurements.

Theoretical Vibrational Frequency Calculations and Assignments

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. These theoretical calculations help in the assignment of complex experimental infrared (IR) and Raman spectra. By modeling the molecule's vibrational modes, each peak in the spectrum can be attributed to a specific type of bond stretching, bending, or torsion.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled using an appropriate scaling factor to improve agreement with experimental data. A detailed theoretical vibrational analysis for this compound, including calculated frequencies and their assignments, is not available in the searched scientific reports.

Table 2: Predicted Vibrational Frequencies and Assignments (Illustrative) No specific data is available for this compound. This table demonstrates the typical format for such data.

Experimental (cm⁻¹) Calculated (cm⁻¹) Assignment (Vibrational Mode)
Data not available Data not available C=O stretch (ethanone)
Data not available Data not available N-O stretch (nitro group, symmetric)
Data not available Data not available N-O stretch (nitro group, asymmetric)
Data not available Data not available C-N stretch (pyrazole ring)

Simulation of NMR Chemical Shifts and Coupling Constants

The prediction of 1H NMR spectra, including chemical shifts and coupling constants, is a crucial tool for the structural elucidation of organic compounds. Computational methods, such as those employing associative neural networks (ASNN), have been developed to estimate these parameters with a reasonable degree of accuracy. nih.gov These systems are trained on extensive databases of known molecular structures and their experimental NMR data. nih.gov For a molecule like this compound, such a simulation would involve inputting the molecular structure to predict the proton NMR spectrum. The accuracy of these predictions for a general dataset can achieve mean absolute errors in the range of 0.6-0.8 Hz for coupling constants. nih.gov

A theoretical calculation for a related pyrazole derivative, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, demonstrated a strong correlation between theoretically calculated chemical shift values (¹H and ¹³C) and experimental data, validating the utility of computational approaches in this area. researchgate.net

Table 1: Predicted ¹H NMR Data (Illustrative)

Proton Predicted Chemical Shift (ppm) Predicted Coupling Constant (Hz)
Pyrazole-H Data not available Data not available
Methylene-H Data not available Data not available
Phenyl-H Data not available Data not available

This table is illustrative as specific simulated data for this compound was not found in the searched literature.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

The nonlinear optical (NLO) properties of organic molecules are of great interest for their potential applications in optoelectronics. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting these properties.

The first hyperpolarizability (β₀) is a key parameter that quantifies the NLO response of a molecule. For a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to determine their β₀ values. nih.gov The presence of nitro groups was found to enhance the NLO properties. nih.gov The calculated hyperpolarizability for these related compounds ranged from 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu, indicating their potential as NLO materials. nih.gov It is plausible that this compound would also exhibit significant NLO properties due to the presence of the electron-withdrawing nitro group and the pyrazole ring system.

Table 2: Calculated First Hyperpolarizability (β₀) for Analogous Pyrazole Derivatives

Compound First Hyperpolarizability (β₀) (esu)
M1 5.21 × 10⁻³⁰
M2 Data not available
M3 Data not available
M4 Data not available
M5 Data not available

Data from a study on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. nih.gov

Theoretical assessments suggest that pyrazole-containing molecules have potential in optoelectronic applications. researchgate.net The incorporation of pyrazole moieties can lead to a significant redshift in absorption and emission spectra, extending into the near-infrared (NIR) region, and reduce the energy gap. researchgate.net These characteristics are attributed to increased π-electron delocalization, which is beneficial for photoinduced charge transfer processes in optoelectronic devices. researchgate.net For instance, certain pyrazole derivatives have been theoretically shown to be promising for applications in bulk heterojunction (BHJ) solar cells and as two-photon absorption (2PA) probes. researchgate.net

Thermodynamic and Conformational Analysis

Understanding the conformational landscape and thermodynamic stability of a molecule is fundamental to predicting its behavior.

The conformational flexibility of pyrazole derivatives is an important aspect of their molecular structure. In a study of 1-[3-(2-Nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanone, the pyrazoline ring was found to adopt a slight envelope conformation. researchgate.net This indicates that different puckering arrangements of the five-membered ring are possible, leading to various conformational isomers. The determination of the most stable conformer involves calculating the energy minima for each possible arrangement. The dihedral angle between the phenyl rings in this related compound was found to be 74.55 (2)°. researchgate.net

The enthalpy of formation is a key thermodynamic parameter that indicates the stability of a compound. For the novel compound 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, DFT calculations were used to compute the total energy and thermodynamic parameters, which confirmed its high stability. researchgate.net Similar calculations could be performed for this compound to ascertain its thermodynamic stability.

Table 3: Compound Names Mentioned

Compound Name
This compound
(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
1-[3-(2-Nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanone

Molecular Dynamics Simulations for Dynamic Behavior and Stability in Different Environments

While specific molecular dynamics (MD) simulation studies for this compound are not extensively available in the current body of scientific literature, computational and theoretical investigations, primarily through Density Functional Theory (DFT) and crystallographic analysis of closely related structures, provide significant insights into its probable dynamic behavior and stability. These methods allow for the examination of molecular geometry, conformational flexibility, and electronic properties that are fundamental to understanding how the molecule behaves over time and in various chemical environments.

Insights from Crystallographic and DFT Studies of Isomeric Structures

A pertinent example is the crystallographic study of the positional isomer, 1-[3-(2-Nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanone. nih.govresearchgate.net X-ray diffraction analysis of this compound reveals key structural parameters that serve as a baseline for understanding the geometry of related pyrazole derivatives. In its crystalline state, the pyrazoline ring adopts a slight envelope conformation. nih.govresearchgate.net This non-planar arrangement is a common feature in five-membered heterocyclic rings and suggests inherent conformational flexibility.

The stability of such compounds is also influenced by intramolecular and intermolecular interactions. Weak intermolecular C-H···O hydrogen bonds have been observed in the crystal structure of the 2-nitrophenyl isomer, linking molecules into chains. nih.govresearchgate.net These types of interactions are crucial for the stability of the compound in the solid state and can be modeled using computational methods to predict their strength and influence in different solvent environments.

Predicted Dynamic Behavior and Stability

Based on the computational analysis of related pyrazole structures, it can be inferred that this compound possesses several key dynamic features. The rotation around the single bonds connecting the pyrazole ring to the nitrophenyl group and the ethanone moiety would be the primary source of conformational flexibility. Molecular dynamics simulations, were they to be performed, would likely show these rotations occurring on a picosecond to nanosecond timescale, leading to a range of accessible conformations in solution.

The stability of the compound in different environments would be dictated by the interplay of its electronic properties and the nature of the solvent. The presence of the nitro group, a strong electron-withdrawing group, and the pyrazole ring, an aromatic heterocycle, creates a molecule with a significant dipole moment and regions of varying electrostatic potential. nih.gov DFT studies on similar molecules confirm that the nitro group and the carbonyl oxygen of the ethanone group are centers of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bonding with protic solvents. nih.gov Conversely, the hydrogen atoms on the aromatic rings would be regions of positive potential.

In a polar protic solvent, such as water or ethanol (B145695), the molecule would be stabilized by hydrogen bonding interactions with the solvent molecules at the nitro and carbonyl groups. In a nonpolar aprotic solvent, the stability would be governed more by weaker van der Waals interactions. The dynamic behavior in these different environments would also vary; in a viscous solvent, the rate of conformational changes would be slower compared to a less viscous one.

While direct MD simulation data is pending, the combination of crystallographic information from isomers and DFT calculations on analogous systems provides a robust theoretical framework for predicting the dynamic behavior and stability of this compound.

Table of Relevant Computational and Crystallographic Data for a Related Isomer

The following table presents selected geometric parameters for the closely related isomer, 1-[3-(2-Nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanone, which can be used as a reference for computational models of the title compound. nih.govresearchgate.net

ParameterValueMethod
Pyrazoline Ring ConformationSlight EnvelopeX-ray Crystallography
Dihedral Angle (Benzene and Phenyl Rings)74.55 (2)°X-ray Crystallography
C-H···O Hydrogen BondPresentX-ray Crystallography

Research on this compound in Advanced Materials Science Remains Undocumented

The inquiry into the specific applications of this compound yielded no results for its development in optoelectronic devices. There is no literature detailing its exploration as a semiconductor material, nor are there any studies on its potential use in the fabrication of OLEDs. Furthermore, scientific investigation into the photo-induced electron transfer and light amplification capabilities of this particular compound appears to be absent from current research records.

Similarly, in the area of chemical sensor technology, there is a lack of information regarding the use of this compound. No studies were found that describe the principles of its selective recognition and binding with target analytes, nor are there any documented investigations into its potential sensing mechanisms.

While research exists for related compounds containing nitrophenyl and pyrazole moieties, which have been investigated for a range of applications including in materials science, this information does not directly pertain to this compound. Adherence to scientific accuracy and the specific scope of the inquiry prevents the extrapolation of data from analogous compounds to create a profile for a substance that has not been independently studied for these purposes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3-Nitrophenyl)-2-pyrazol-1-ylethanone, and how can reaction conditions be optimized for higher yield?

  • Answer: Synthesis typically involves multi-step organic reactions, such as condensation between 3-nitrophenylacetone and pyrazole derivatives. Key steps include:

  • Step 1: Base-mediated coupling of 3-nitroacetophenone with a pyrazole precursor under reflux in anhydrous conditions (e.g., THF or DMF) .
  • Step 2: Purification via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate).
  • Optimization: Reaction yield (70–85%) depends on temperature control (60–80°C), stoichiometric ratios (1:1.2 for ketone:pyrazole), and moisture exclusion .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Answer: A combination of techniques is recommended:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and carbonyl groups (δ 190–200 ppm) .
  • IR Spectroscopy: Peaks at ~1680 cm1^{-1} (C=O stretch) and ~1520 cm1^{-1} (NO2_2 asymmetric stretch) confirm functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (C11_{11}H9_9N3_3O2_2) via [M+H]+^+ or [M+Na]+^+ ions .

Q. What are the key solubility properties, and how do they influence solvent selection in experimental protocols?

  • Answer: The compound is insoluble in water but soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Solubility

  • DMSO: >50 mg/mL at 25°C.
  • Ethanol: ~10 mg/mL with sonication.
  • Hexane: <1 mg/mL.
  • Solvent choice impacts reaction efficiency (e.g., DMF for coupling reactions) and crystallization (ethanol/water mixtures for recrystallization) .

Advanced Research Questions

Q. How can X-ray crystallography data be analyzed using software like SHELX to resolve the crystal structure of this compound?

  • Answer: SHELX suite (SHELXT, SHELXL) is used for structure solution and refinement:

  • Data Collection: High-resolution (<1.0 Å) single-crystal diffraction data.
  • Structure Solution: Direct methods (SHELXT) generate initial phases.
  • Refinement: SHELXL refines positional and thermal parameters, with R-factor convergence (<5%).
  • Validation: Check for missed symmetry or twinning using PLATON .
    • Example: A related nitrophenyl-pyrazole derivative showed monoclinic (P21_1/c) symmetry with Z = 4 .

Q. What strategies can reconcile discrepancies in reported biological activities across different studies?

  • Answer: Discrepancies may arise from purity variations or assay conditions. Mitigation strategies:

  • Purity Validation: Use HPLC (≥95% purity) and elemental analysis.
  • Assay Standardization: Compare IC50_{50} values under identical conditions (e.g., pH 7.4 buffer, 37°C).
  • Structural Confounds: Verify absence of isomers (e.g., 2-nitrophenyl vs. 3-nitrophenyl derivatives) via 1H^1H-1H^1H COSY NMR .

Q. What computational methods predict the electronic properties influenced by the nitro and pyrazole groups?

  • Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Electrostatic Potential Maps: Highlight electron-deficient nitrophenyl and electron-rich pyrazole regions.
  • Frontier Orbitals: HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in nucleophilic/electrophilic reactions .
  • Charge Transfer: Nitro group reduces electron density on the phenyl ring (Mulliken charge: −0.25 e on NO2_2) .

Methodological Notes

  • Safety: The compound may cause respiratory irritation; use fume hoods and PPE (gloves, goggles) .
  • Data Reproducibility: Document solvent batch, humidity, and heating rates to ensure consistency .

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